Cas no 60-25-3 (Hexamethonium chloride)

Hexamethonium chloride 化学的及び物理的性質
名前と識別子
-
- 1,6-Hexanediaminium,N1,N1,N1,N6,N6,N6-hexamethyl-, chloride (1:2)
- Hexamethonium Chloride Dihydrate
- HEXAMETHONIUM CHLORIDE
- 1,6-Di(trimethylammonium)hexamethylene dichloride
- bistriumchloride
- chloor-hexaviet
- depressin
- esomidchloride
- hestriumchloride
- hexamethonium dichloride
- hexamethylene bis-(trimethyl ammonium) chloride
- hexametonchloride
- Hexa-N-methyl-N,N'-hexandiyl-di-ammonium,Dichlorid
- hexa-N-methyl-N,N'-hexanediyl-di-ammonium,dichloride
- hexonchloride
- hexonechloride
- hiohexchloride
- methiumchloride
- N,N,N,N′,N′,N′-Hexamethyl-1,6-hexanediaminium dichloride
- N,N,N,N′,N′,N′-Hexamethylhexamethylenediammonium dichloride
- Hexamethylenebis(trimethylammonium Chloride) Dihydrate
- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediammonium Dichloride Dihydrate
- Hexane-1,6-bis(trimethylammonium Chloride) Dihydrate
- Hexone chloride
- Esomid chloride
- Meton
- Hiohex chloride
- Hexon chloride
- Methium chloride
- Hestrium chloride
- Bistrium chloride
- Hexameton chloride
- Hexamethionium chloride
- TIV4Q933FU
- Hexamethylene(bistrimethylammonium)chloride
- Hexamethylenebis(trimethylammonium) chloride
- 1,6-Hexanediaminium, N,N,N,N',N',N'-hexamethyl-, dichloride
- Ammonium, hexamethylenebis(trimethyl-, d
- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediammonium Dichloride
- DTXCID1024700
- NSC21643
- NSC-21643
- Hexone chloride; Hiohex Chloride; Methium Chloride; Meton
- AS-81608
- EU-0100613
- trimethyl[6-(trimethylazaniumyl)hexyl]azanium dichloride
- EINECS 200-465-1
- trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride
- N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium dichloride
- SCHEMBL22332
- HEXAMETHONIUM CHLORIDE (MART.)
- alpha,omega-Bis(trimethylammonium)hexane dichloride
- PYIHTIJNCRKDBV-UHFFFAOYSA-L
- CCG-221917
- Chloride, Hexamethonium
- Hexane-1,6-bis(trimethylammonium Chloride)
- 60-25-3
- NCGC00261298-01
- Tox21_303898
- Q27289985
- HEXAMETHONIUM CHLORIDE [MI]
- SR-01000075320
- SR-01000075320-1
- DTXSID3044700
- NCGC00093988-01
- H0090
- UNII-TIV4Q933FU
- NS00079009
- HEXAMETHONIUM CHLORIDE [MART.]
- N1,N1,N1,N6,N6,N6-Hexamethylhexane-1,6-diaminium chloride
- Tox21_500613
- AI3-61433
- N,N,N,N',N',N'-Hexamethylhexamethylenediammonium dichloride
- CHEMBL105608
- NCGC00357009-01
- Hexamethylenebis(trimethylammonium Chloride)
- Ammonium, hexamethylenebis(trimethyl-, dichloride
- 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, chloride (1:2)
- H 2138
- NSC 21643
- MFCD00031563
- CAS-60-25-3
- HEXAMETHONIUM CHLORIDE [WHO-DD]
- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediaminium dichloride
- Hexamethonium (Chloride)
- LP00613
- HMS3261L08
- trimethyl-[6-(trimethylazaniumyl)hexyl]azanium
- Hexamethonium chloride
-
- MDL: MFCD00031563
- インチ: 1S/C12H30N2.2ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
- InChIKey: PYIHTIJNCRKDBV-UHFFFAOYSA-L
- ほほえんだ: [Cl-].[Cl-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 272.17900
- どういたいしつりょう: 272.179
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 121
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白い水晶、軽いにおいがする
- 密度みつど: 1.0558 (rough estimate)
- ゆうかいてん: 292°C(dec.)(lit.)
- ふってん: 423.36°C (rough estimate)
- 屈折率: 1.6400 (estimate)
- ようかいど: H2O: soluble
- すいようせい: almost transparency
- PSA: 0.00000
- LogP: -4.03280
- ようかいせい: 水とエタノールに可溶であり、クロロホルムとエーテルにはほとんど溶解しない。10%水溶液のpH値は5.5〜6.5
Hexamethonium chloride セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- RTECS番号:BQ8650000
Hexamethonium chloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Hexamethonium chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MO689-100g |
Hexamethonium chloride |
60-25-3 | 99.0%(T) | 100g |
¥2113.0 | 2022-06-10 | |
eNovation Chemicals LLC | Y1241540-100g |
HEXAMETHONIUM CHLORIDE |
60-25-3 | 99% | 100g |
$310 | 2024-06-07 | |
Cooke Chemical | T9068130-100g |
Hexamethonium Chloride Dihydrate |
60-25-3 | >99.0%(T) | 100g |
RMB 1672.00 | 2025-02-21 | |
Cooke Chemical | T9068130-25g |
Hexamethonium Chloride Dihydrate |
60-25-3 | >99.0%(T) | 25g |
RMB 520.00 | 2025-02-21 | |
Cooke Chemical | T9068130-500g |
Hexamethonium Chloride Dihydrate |
60-25-3 | >99.0%(T) | 500g |
RMB 4120.00 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157034-25G |
Hexamethonium chloride |
60-25-3 | 99% | 25g |
¥566.90 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263383-5 g |
Hexamethonium chloride, |
60-25-3 | ≥98% | 5g |
¥226.00 | 2023-07-10 | |
abcr | AB136654-25g |
Hexamethonium chloride; . |
60-25-3 | 25g |
€252.20 | 2025-02-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MO689-25g |
Hexamethonium chloride |
60-25-3 | 99.0%(T) | 25g |
¥509.0 | 2023-09-02 | |
1PlusChem | 1P003RD8-25g |
HEXAMETHONIUM CHLORIDE |
60-25-3 | 99% | 25g |
$148.00 | 2025-02-20 |
Hexamethonium chloride 関連文献
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1. Polarity and basicity of solvents. Part 1. A thermosolvatochromic comparison methodPierre Nicolet,Christian Laurence J. Chem. Soc. Perkin Trans. 2 1986 1071
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2. Tricyclic phenanthrene systems: substituted phenanthro[9,10-e]-1,2,3-triazines and fused phenanthro-azolo-1,2,3-triazoles from cycloaddition—rearrangement sequences of 9,10-bisarylazophenanthrenes with 2π-dipolarophiles. Azolium 1,3-dipolesRichard N. Butler,Fiona A. Lysaght,Peter D. McDonald,Carmel S. Pyne,Patrick McArdle,Desmond Cunningham J. Chem. Soc. Perkin Trans. 1 1996 1623
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3. Synthesis, magnetic properties, and electronic spectra of complexes of nickel(II) carboxylates with pyridine and related ligandsJanet Catterick (née Drew),Peter Thornton J. Chem. Soc. Dalton Trans. 1975 233
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4. Stereoselective synthesis of cyclopentafullerenes: the reaction of [60]fullerene with aldehydes and triethylamine promoted by magnesium perchlorateMeng Zhang,Hong-Yu Zhang,Hui-Juan Wang,Fa-Bao Li,Yongshun Huang,Li Liu,Chao-Yang Liu,Abdullah M. Asiri,Khalid A. Alamry New J. Chem. 2018 42 9291
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Lorenzo Meazza,Javier Martí-Rujas,Giancarlo Terraneo,Chiara Castiglioni,Alberto Milani,Tullio Pilati,Pierangelo Metrangolo,Giuseppe Resnati CrystEngComm 2011 13 4427
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Stephen G. Davies,Rebecca L. Nicholson,Andrew D. Smith Org. Biomol. Chem. 2004 2 3385
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H Hippler,M Siefke,H Stark,J Troe Phys. Chem. Chem. Phys. 1999 1 57
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Udo Jeschke,Christian Vogel,Volkmar Vill,Hartmut Fischer J. Mater. Chem. 1995 5 2073
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Keith E. Levine,James D. Batchelor,Charles B. Rhoades Jr.,Bradley T. Jones J. Anal. At. Spectrom. 1999 14 49
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Xin Zhao,Yingying Yang,Jingyu Xu,Xing Wang,Yanzhu Guo,Chao Liu,Jinghui Zhou New J. Chem. 2022 46 8892
Hexamethonium chlorideに関する追加情報
Hexamethonium Chloride (CAS No. 60-25-3): A Comprehensive Overview
Hexamethonium chloride, a compound with the chemical formula C6H18N2O·HCl, is a well-documented substance in the realm of pharmacology and chemistry. Its CAS number, CAS No. 60-25-3, serves as a unique identifier, distinguishing it within the vast database of chemical compounds. This introduction delves into the multifaceted aspects of hexamethonium chloride, exploring its chemical properties, historical significance, and contemporary research applications.
The compound was first synthesized in the early 20th century and quickly gained attention for its pharmacological effects. Hexamethonium chloride is classified as a ganglionic blocker, meaning it exerts its primary action by inhibiting the transmission of nerve impulses at autonomic ganglia. This mechanism of action has made it a subject of interest in both clinical and experimental settings.
One of the most notable applications of hexamethonium chloride has been in the treatment of hypertension. In the mid-20th century, it was widely used as an antihypertensive agent due to its ability to relax blood vessels and reduce blood pressure. However, with the advent of more selective and safer drugs, its use has diminished in clinical practice. Despite this, hexamethonium chloride remains an important compound in pharmacological research, particularly in understanding autonomic nervous system regulation.
Recent research has shed new light on the potential applications of hexamethonium chloride beyond its traditional uses. Studies have explored its role in neurobiology and neuroscience, particularly in models of autonomic dysfunction. For instance, researchers have investigated its effects on experimental models of Parkinson's disease, where disruptions in ganglionic transmission are observed. The findings suggest that hexamethonium chloride may modulate certain pathways involved in neurodegenerative processes.
In addition to its neurological applications, hexamethonium chloride has been studied for its potential role in cardiovascular research. Its ability to block ganglionic transmission makes it a valuable tool for investigating the mechanisms underlying cardiovascular diseases. Researchers have utilized hexamethonium chloride to study the effects of autonomic nervous system dysfunction on cardiac function and hemodynamics. These studies contribute to a deeper understanding of how the autonomic nervous system regulates cardiovascular homeostasis.
The chemical properties of hexamethonium chloride also make it a subject of interest in synthetic chemistry. Its molecular structure, featuring a symmetric arrangement of nitrogen atoms and hydrochloride groups, presents unique challenges and opportunities for synthetic modifications. Researchers have explored various derivatives of hexamethonium chloride, aiming to enhance its pharmacological properties or develop new compounds with similar mechanisms of action.
The synthesis of hexamethonium chloride involves a series of well-defined chemical reactions that highlight its versatility as a building block for more complex molecules. The process typically begins with the reaction of ethyl cyanogermane with hydriodic acid under controlled conditions. This initial step yields a precursor that undergoes further transformations to produce hexamethonium chloride. The synthesis route exemplifies the intersection of organic chemistry and pharmacology, showcasing how fundamental chemical principles can be applied to develop therapeutic agents.
The safety profile of hexamethonium chloride is another critical aspect that has been extensively studied. While it was once widely used clinically, concerns about side effects led to its gradual replacement by more selective antihypertensive drugs. Nevertheless, researchers continue to investigate its safety profile under various conditions, ensuring that any potential applications are both effective and safe.
In conclusion, hexamethonium chloride (CAS No. 60-25-3) is a compound with a rich history and diverse applications in pharmacology and chemistry. From its early use as an antihypertensive agent to its current role in neurobiological research, this compound continues to be a subject of scientific interest. The ongoing exploration of its mechanisms of action and potential applications underscores the importance of basic pharmacological research in advancing medical science.
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